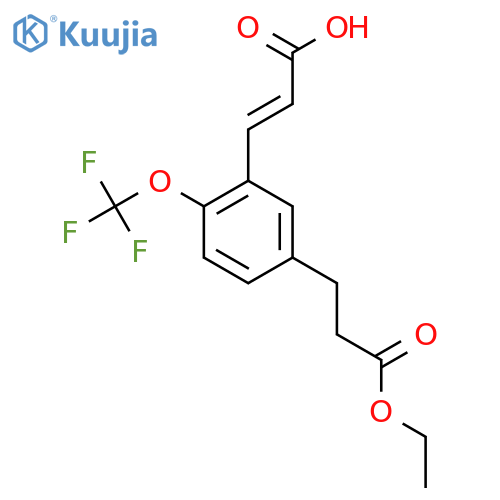

Cas no 1807420-36-5 (5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid)

1807420-36-5 structure

商品名:5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid

CAS番号:1807420-36-5

MF:C15H15F3O5

メガワット:332.271815538406

CID:4948863

5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid 化学的及び物理的性質

名前と識別子

-

- 5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid

-

- インチ: 1S/C15H15F3O5/c1-2-22-14(21)8-4-10-3-6-12(23-15(16,17)18)11(9-10)5-7-13(19)20/h3,5-7,9H,2,4,8H2,1H3,(H,19,20)/b7-5+

- InChIKey: ZZESCBVUHHYRRH-FNORWQNLSA-N

- ほほえんだ: FC(OC1C=CC(=CC=1/C=C/C(=O)O)CCC(=O)OCC)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 23

- 回転可能化学結合数: 8

- 複雑さ: 433

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 72.8

5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015016400-250mg |

5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid |

1807420-36-5 | 97% | 250mg |

$504.00 | 2023-09-02 | |

| Alichem | A015016400-500mg |

5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid |

1807420-36-5 | 97% | 500mg |

$863.90 | 2023-09-02 | |

| Alichem | A015016400-1g |

5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid |

1807420-36-5 | 97% | 1g |

$1475.10 | 2023-09-02 |

5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

1807420-36-5 (5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid) 関連製品

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量